1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile
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Overview
Description
1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a phenyl group substituted with a bromo and an isopropoxy group
Preparation Methods
The synthesis of 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-isopropoxybenzene.
Cyclobutanecarbonitrile Formation: The cyclobutanecarbonitrile moiety is introduced through a cyclization reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The phenyl ring can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The bromo and isopropoxy groups may facilitate binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile include:
1-(4-Bromo-2-iodobenzyl)cyclobutanecarbonitrile: Differing by the presence of an iodine atom instead of an isopropoxy group.
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile: Differing by the presence of a methoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-bromo-2-propan-2-yloxyphenyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-10(2)17-13-8-11(15)4-5-12(13)14(9-16)6-3-7-14/h4-5,8,10H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFTVHGEPBJBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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